molecular formula C20H12N2O5 B14503980 4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate CAS No. 63178-94-9

4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate

Katalognummer: B14503980
CAS-Nummer: 63178-94-9
Molekulargewicht: 360.3 g/mol
InChI-Schlüssel: QXILJFXMWNJFAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate typically involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amino derivative, while substitution reactions could introduce various functional groups at the nitrophenyl moiety.

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with biological targets such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its structure and interfering with essential biological processes. This intercalation can lead to the inhibition of DNA replication and transcription, making these compounds effective as antibacterial and anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and acridine moieties, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

63178-94-9

Molekularformel

C20H12N2O5

Molekulargewicht

360.3 g/mol

IUPAC-Name

(4-nitrophenyl) 9-oxo-10H-acridine-4-carboxylate

InChI

InChI=1S/C20H12N2O5/c23-19-14-4-1-2-7-17(14)21-18-15(19)5-3-6-16(18)20(24)27-13-10-8-12(9-11-13)22(25)26/h1-11H,(H,21,23)

InChI-Schlüssel

QXILJFXMWNJFAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.